molecular formula C11H12Br2N2O2 B14618161 2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide CAS No. 58414-20-3

2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide

Cat. No.: B14618161
CAS No.: 58414-20-3
M. Wt: 364.03 g/mol
InChI Key: WFUYFGFWZPFCPM-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methyl group, and a phenylcarbamoyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide typically involves the bromination of 2-methyl-N-(phenylcarbamoyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control systems. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to compounds with altered oxidation states and functionalities .

Scientific Research Applications

2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and phenylcarbamoyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-N-(phenylcarbamoyl)propanamide: Similar structure but lacks the methyl group.

    2,3-Dibromo-2-methylpropanamide: Similar structure but lacks the phenylcarbamoyl group.

    2,3-Dibromo-2-methyl-N-(carbamoyl)propanamide: Similar structure but lacks the phenyl group.

Uniqueness

2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide is unique due to the presence of both bromine atoms and the phenylcarbamoyl group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

58414-20-3

Molecular Formula

C11H12Br2N2O2

Molecular Weight

364.03 g/mol

IUPAC Name

2,3-dibromo-2-methyl-N-(phenylcarbamoyl)propanamide

InChI

InChI=1S/C11H12Br2N2O2/c1-11(13,7-12)9(16)15-10(17)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,14,15,16,17)

InChI Key

WFUYFGFWZPFCPM-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(=O)NC(=O)NC1=CC=CC=C1)Br

Origin of Product

United States

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